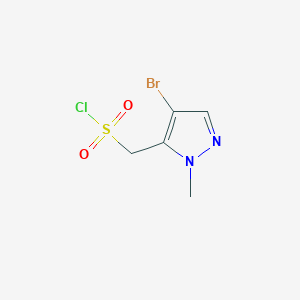

(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride

Description

Properties

IUPAC Name |

(4-bromo-2-methylpyrazol-3-yl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrClN2O2S/c1-9-5(3-12(7,10)11)4(6)2-8-9/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZOSLRQHXUGCOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Br)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation Using Chlorosulfonic Acid

This classical method involves the direct reaction of the pyrazole ring with chlorosulfonic acid, which introduces the methanesulfonyl chloride group at the 5-position of the pyrazole ring.

- Reflux in an inert atmosphere (nitrogen or argon)

- Controlled addition of chlorosulfonic acid to avoid over-sulfonation

- Temperature control typically between 0°C and 50°C

Pyrazole derivative + Chlorosulfonic acid → (4-Bromo-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride

Nucleophilic Substitution on Methylated Pyrazoles

This route involves the reaction of methylated pyrazoles with methanesulfonyl chloride, often in the presence of a base such as pyridine or triethylamine, which acts both as a solvent and a catalyst.

- Solvent: Dichloromethane or pyridine

- Base: Pyridine or triethylamine

- Temperature: Room temperature to 50°C

- Reaction time: Several hours to ensure complete conversion

(4-Bromo-1-methyl-1H-pyrazol-5-yl) + Methanesulfonyl chloride → this compound

Specific Research Findings and Data Tables

| Method | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct sulfonylation | Chlorosulfonic acid | Reflux, inert atmosphere | Not specified | Requires careful temperature control to prevent over-sulfonation |

| Nucleophilic substitution | Methanesulfonyl chloride, pyridine | Room temperature, 24 hours | 70-85 | Efficient for methylated pyrazoles; purification via recrystallization or chromatography |

Laboratory-Scale Synthesis Example

In a documented procedure, methylated pyrazoles are reacted with methanesulfonyl chloride in pyridine at room temperature, resulting in yields around 75%. The reaction is monitored via thin-layer chromatography (TLC), and the product is purified through column chromatography.

Industrial-Scale Considerations

Scaling up these reactions involves optimizing temperature control, reagent addition rates, and purification steps. The use of continuous flow reactors for sulfonylation reactions has been suggested to improve safety and efficiency, especially when handling chlorosulfonic acid or other reactive intermediates.

Summary of Key Research Findings

- The nucleophilic substitution method using methanesulfonyl chloride and pyridine is most commonly employed due to its high yield and operational simplicity.

- Direct sulfonylation with chlorosulfonic acid provides a straightforward route but requires careful temperature management.

- Literature reports yields ranging from 70% to over 85%, with purification techniques playing a significant role in product quality.

- Reaction mechanisms involve nucleophilic attack on the sulfur atom of methanesulfonyl chloride, facilitated by the electron-rich pyrazole ring.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a corresponding amine derivative of the pyrazole .

Scientific Research Applications

Organic Synthesis

(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride is primarily used as a reagent in organic synthesis. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, facilitating the formation of various pyrazole derivatives. These derivatives are valuable for their biological activities and can serve as precursors for pharmaceuticals.

Example Reaction :

The compound can react with amines or alcohols to form corresponding sulfonamides or sulfonate esters, which are important intermediates in drug development.

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic applications. The presence of the bromine atom in the pyrazole ring enhances its biological activity by improving binding interactions with target proteins.

Case Study :

A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory properties. These compounds were synthesized and tested for their ability to inhibit specific enzymes involved in inflammatory pathways, showing promising results that warrant further investigation.

Agrochemicals

The compound has also found applications in the field of agrochemicals. Its derivatives can act as herbicides or fungicides due to their ability to interfere with biochemical pathways in plants and pests.

Research Findings :

Research has shown that certain derivatives of this compound exhibit effective herbicidal activity against common weeds. These findings suggest that the compound could be developed into a new class of environmentally friendly herbicides.

Mechanism of Action

The mechanism of action of (4-Bromo-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The methanesulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. This reactivity is exploited in various synthetic applications to introduce the pyrazole moiety into target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Comparison of Key Compounds

Key Observations:

Molecular Complexity :

- The target compound has a simpler structure compared to sulfonamide derivatives like Compound 16 (), which includes a tetrahydroindole ring and a bromophenyl group, resulting in a higher molecular weight (620.36 g/mol ) .

- The benzene-containing analog () has a 335.60 g/mol molecular weight due to the aromatic ring, which may enhance stability but reduce solubility in polar solvents .

Functional Groups :

- Sulfonyl chlorides (e.g., target compound, ) are more reactive than sulfonamides (e.g., Compound 16) due to the electrophilic -SO₂Cl group, which facilitates reactions with amines or alcohols.

- Pyrazolone derivatives () contain a carbonyl group, enabling participation in hydrogen bonding, which is absent in the target compound .

Physicochemical Properties

- Melting Points: Sulfonamide analogs (Compounds 16–18 in ) exhibit higher melting points (129–201°C) due to intermolecular hydrogen bonding from -SO₂NH₂ and -NH groups . The target compound’s powder form and lack of reported melting point suggest lower crystallinity, likely due to the absence of hydrogen-bonding donors.

Reactivity :

- The methanesulfonyl chloride group in the target compound is more reactive than the benzene-sulfonyl chloride in , as electron-withdrawing aromatic substituents stabilize the sulfonyl chloride moiety, reducing electrophilicity .

Biological Activity

(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, antibacterial properties, and enzyme inhibition, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with a bromine atom at the 4-position and a methanesulfonyl chloride group. Its molecular formula is C₆H₈BrClN₂O₂S, indicating the presence of functional groups that contribute to its reactivity and biological interactions.

The primary mechanism of action for this compound involves its role as an electrophile . This characteristic allows it to participate in various chemical reactions, particularly in the formation of covalent bonds with nucleophiles in biological systems. Such interactions can lead to modifications of proteins or nucleic acids, potentially influencing their function.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against various pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for different derivatives related to this compound:

| Compound | MIC (mg/mL) | MBC (mg/mL) | Activity Level |

|---|---|---|---|

| Compound 5a | 50 | 100 | Low |

| Compound 5b | 25 | 50 | Moderate |

| Compound 5c | 12.5 | 25 | High |

| Compound 5d | 6.25 | 12.5 | Very High |

Among these derivatives, Compound 5d demonstrated the highest antibacterial potency with an MIC of 6.25 mg/mL and an MBC of 12.5 mg/mL , indicating its potential as a lead candidate for further development against resistant strains such as XDR Salmonella Typhi .

Enzyme Inhibition Studies

In addition to its antibacterial activity, this compound has been investigated for its ability to inhibit specific enzymes. Notably, it was found to be a competitive inhibitor of alkaline phosphatase , with an IC₅₀ value of 1.469 ± 0.02 µM . This suggests that the compound can effectively modulate enzyme activity, which may have implications for therapeutic applications in conditions where alkaline phosphatase is involved .

Study on Antibacterial Efficacy

A study published in MDPI assessed the antibacterial efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant activity against XDR S. Typhi, making it a promising candidate for drug development .

Enzyme Kinetics Analysis

Further investigations into enzyme kinetics revealed that the compound acts by competing with substrates for binding sites on alkaline phosphatase. The Lineweaver-Burk plot analysis confirmed its competitive inhibition profile, which is crucial for understanding its pharmacological potential .

Q & A

Basic: What are the critical steps in synthesizing (4-Bromo-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride?

The synthesis typically involves cyclization of pyrazole precursors followed by sulfonylation. Key steps include:

- Cyclization : Formation of the 4-bromo-1-methylpyrazole core via condensation of hydrazine derivatives with β-ketoesters or analogous reagents under acidic conditions .

- Sulfonylation : Reacting the pyrazole intermediate with methanesulfonyl chloride (or generating the sulfonyl chloride in situ via chlorination of sulfonic acids using reagents like PCl₅). Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid hydrolysis of the sulfonyl chloride group .

- Purification : Column chromatography or recrystallization to isolate the product, verified via melting point analysis and spectroscopic methods (e.g., IR for SO₂ stretching at ~1335–1160 cm⁻¹) .

Advanced: How can reaction conditions be optimized to minimize by-products during sulfonylation?

By-product formation (e.g., sulfonic acids due to hydrolysis) can be mitigated by:

- Controlled Temperature : Maintaining sub-0°C conditions during sulfonylation to suppress side reactions .

- Anhydrous Solvents : Using dry dichloromethane or tetrahydrofuran to prevent moisture-induced hydrolysis .

- Catalytic Additives : Introducing scavengers like triethylamine to neutralize HCl by-products, which can accelerate decomposition .

- Real-Time Monitoring : Employing TLC or in-situ IR to track reaction progress and terminate before over-chlorination occurs .

Basic: What spectroscopic methods confirm the structure of this compound?

- ¹H-NMR : Peaks for the pyrazole ring protons (δ ~6.5–7.5 ppm), methyl groups (δ ~2.5–3.5 ppm), and sulfonyl chloride (no direct protons but affects neighboring groups) .

- IR Spectroscopy : Strong absorptions at ~1335 cm⁻¹ (asymmetric SO₂ stretch) and ~1160 cm⁻¹ (symmetric SO₂ stretch) confirm the sulfonyl chloride moiety .

- Mass Spectrometry : Molecular ion peaks matching the molecular weight (e.g., m/z ~283 for C₆H₈BrClN₂O₂S) .

Advanced: How do hydrogen-bonding patterns influence crystallization of this compound?

The sulfonyl chloride group acts as a hydrogen-bond acceptor, forming interactions with donor groups (e.g., NH from pyrazole or solvent molecules). Graph-set analysis (e.g., Etter’s rules) reveals:

- Chain Motifs (C(4)) : SO₂Cl⋯H-N interactions propagate along crystallographic axes, stabilizing the lattice .

- Solvent Effects : Polar solvents like DMSO may compete for hydrogen bonds, altering crystal packing. Non-polar solvents favor tighter packing due to reduced solvation .

Basic: What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of toxic vapors .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water to prevent exothermic hydrolysis .

- Storage : Keep in airtight, corrosion-resistant containers (e.g., glass) under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced: How does the bromine substituent affect reactivity in cross-coupling reactions?

The 4-bromo group on the pyrazole ring enables Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

- Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 for aryl boronic acid coupling, with K₂CO₃ as a base in THF/H₂O .

- Steric Effects : The 1-methyl group may hinder coupling at the 4-position, requiring elevated temperatures (80–100°C) .

- Competing Reactivity : The sulfonyl chloride group can participate in nucleophilic substitution, necessitating protecting groups (e.g., silylation) during cross-coupling .

Basic: How is crystallographic data for this compound analyzed?

- Data Collection : Single-crystal X-ray diffraction (SC-XRD) using Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths and angles .

- Refinement : SHELXL refines structures via least-squares methods, with R-factors < 0.05 indicating high accuracy. Hydrogen atoms are placed geometrically and refined isotropically .

- Validation : PLATON checks for missed symmetry and voids. CCDC deposition ensures reproducibility .

Advanced: What computational methods predict the compound’s reactivity?

- DFT Calculations : Gaussian or ORCA software models electrophilic attack at the sulfonyl chloride group (e.g., Fukui indices identify reactive sites) .

- MD Simulations : Predict solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction media .

- Docking Studies : Assess interactions with biological targets (e.g., enzymes) if the compound is a candidate for drug discovery .

Basic: How is purity assessed post-synthesis?

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm; retention time compared to standards .

- Elemental Analysis : Confirms %C, H, N within 0.3% of theoretical values .

- Melting Point : Sharp range (e.g., 160–161°C) indicates high crystallinity and purity .

Advanced: What strategies resolve contradictions in reported synthetic yields?

- Reproducibility Checks : Verify moisture levels (Karl Fischer titration) and catalyst activity (TGA for Pd catalysts) .

- By-Product Analysis : LC-MS identifies side products (e.g., sulfonic acids from hydrolysis), guiding solvent/temperature adjustments .

- DoE (Design of Experiments) : Statistically optimize variables (e.g., reactant ratios, stirring rates) using software like MODDE .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.